N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a trimethylated pyrimidine ring, and a sulfonamide group. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluoroaniline with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of catalysts and solvents plays a crucial role in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the sulfonamide group can inhibit enzyme activity. The trimethylated pyrimidine ring contributes to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: This compound shares the fluorophenyl group but differs in its overall structure and properties.
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide: Similar in having a fluorophenyl group and a sulfonamide group, but with different substituents.
Uniqueness
N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its combination of a fluorophenyl group, a trimethylated pyrimidine ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H14FN3O4S |
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Molecular Weight |
327.33 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H14FN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-7-5-4-6-9(10)14/h4-7,15H,1-3H3 |
InChI Key |
AVEHXQONKDILEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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